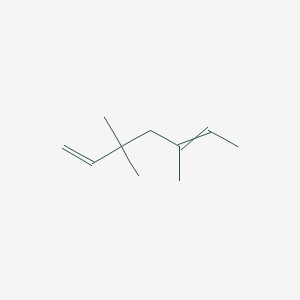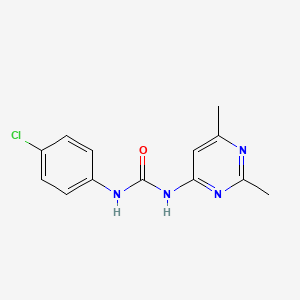![molecular formula C14H25P3 B14446294 [(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane) CAS No. 79345-74-7](/img/structure/B14446294.png)
[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(methylphosphino)propyl]phenylphosphine: is a tertiary phosphine compound characterized by the presence of two 3-(methylphosphino)propyl groups attached to a central phenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Halogenophosphines and Organometallic Reagents:
- One common method involves the reaction of halogenophosphines with organometallic reagents. For instance, the reaction of phenylphosphine dichloride with 3-(methylphosphino)propyl magnesium bromide can yield Bis[3-(methylphosphino)propyl]phenylphosphine .
-
From Metallated Phosphines:
- Another approach involves the metallation of phosphines followed by the addition of appropriate alkylating agents. This method allows for the introduction of the 3-(methylphosphino)propyl groups onto the phenylphosphine core .
Industrial Production Methods:
- Industrial production of Bis[3-(methylphosphino)propyl]phenylphosphine typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Bis[3-(methylphosphino)propyl]phenylphosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen .
-
Reduction:
-
Substitution:
- The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. This is often facilitated by nucleophilic attack on electrophilic substrates .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Trichlorosilane, poly(methylhydrosiloxane), titanium isopropoxide.
Substitution: Various electrophilic substrates.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Functionalized phosphine derivatives.
Scientific Research Applications
Chemistry:
- Bis[3-(methylphosphino)propyl]phenylphosphine is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine:
- In biological research, this compound is explored for its potential in drug delivery systems and as a component in the synthesis of biologically active molecules .
Industry:
- Industrial applications include its use in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a catalyst in polymerization reactions is also noteworthy .
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the catalytic cycle .
Molecular Targets and Pathways:
- The primary molecular targets are transition metals such as palladium, platinum, and rhodium. The pathways involved include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic processes .
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2-methylphenyl)phosphine: Similar structure but with methyl groups on the phenyl rings.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphino groups connected by a methylene bridge.
Uniqueness:
Properties
CAS No. |
79345-74-7 |
|---|---|
Molecular Formula |
C14H25P3 |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
bis(3-methylphosphanylpropyl)-phenylphosphane |
InChI |
InChI=1S/C14H25P3/c1-15-10-6-12-17(13-7-11-16-2)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-13H2,1-2H3 |
InChI Key |
UTSSTZMMAYVKFO-UHFFFAOYSA-N |
Canonical SMILES |
CPCCCP(CCCPC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
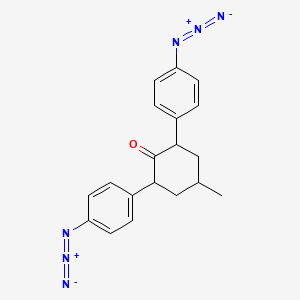
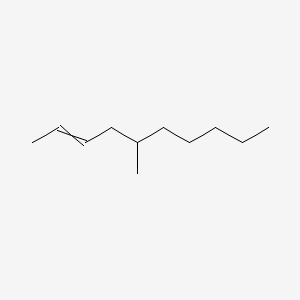
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)

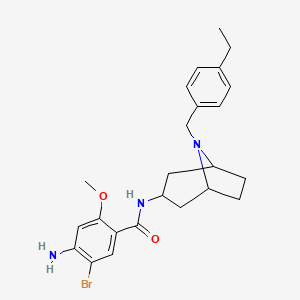
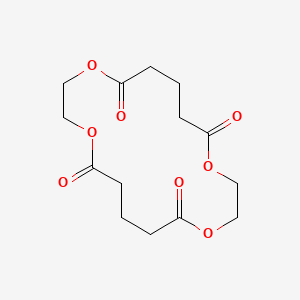
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
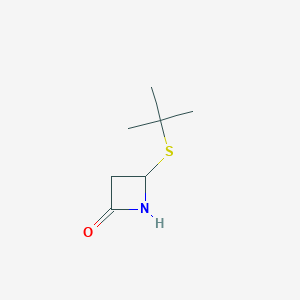
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
